
Comparative spectroscopic analysis of
formaldehyde and thioformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1214467 Get Quote

A Comparative Spectroscopic Guide to Formaldehyde and Thioformaldehyde

Formaldehyde (H₂CO) and its sulfur analog, thioformaldehyde (H₂CS), serve as fundamental

prototypes in molecular spectroscopy. Both are planar molecules exhibiting C₂ᵥ symmetry, yet

the substitution of oxygen with sulfur induces significant changes in their spectroscopic

properties.[1] This guide provides a comparative analysis of their key spectroscopic

parameters, supported by experimental data and methodologies, to serve as a valuable

resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry
The ground electronic states of both formaldehyde and thioformaldehyde are characterized

by a planar geometry. However, the substitution of the oxygen atom with the larger sulfur atom

leads to a notable increase in the carbon-heteroatom bond length. The C-H bond length,

conversely, is slightly shorter in thioformaldehyde.[1]

Table 1: Ground State Molecular Structures of Formaldehyde and Thioformaldehyde
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Parameter Formaldehyde (H₂CO) Thioformaldehyde (H₂CS)

r(C-H) (Å) 1.116 1.0925

r(C=X) (Å) 1.208 1.611

∠(HCH) (°) 116.5 116.8

Point Group C₂ᵥ C₂ᵥ

Vibrational Spectroscopy
The fundamental vibrational frequencies for formaldehyde and thioformaldehyde have been

extensively studied. The table below summarizes these frequencies. A notable difference is the

ordering of the C=X stretching and CH₂ scissoring modes; in H₂CO, the C=O stretch (ν₂) has a

higher frequency than the CH₂ scissor (ν₃), while in H₂CS, the C=S stretch (ν₃) is at a lower

frequency than the CH₂ scissor (ν₂).[1]

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) of Formaldehyde and

Thioformaldehyde

Vibration Symmetry Description
Formaldehyde
(H₂CO)

Thioformaldeh
yde (H₂CS)

ν₁ a₁
Symmetric C-H

stretch
2782.5[2] 2971

ν₂ a₁
C=O stretch /

CH₂ scissor
1746.1[2] 1457

ν₃ a₁
CH₂ scissor /

C=S stretch
1500.1[2] 1059

ν₄ b₁
Out-of-plane

bend
1167.3[2] 990.2

ν₅ b₂
Asymmetric C-H

stretch
2843.1[2] 3024.6

ν₆ b₂ CH₂ rock 1249.1[2] 991
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Rotational Spectroscopy
Both formaldehyde and thioformaldehyde are asymmetric top molecules, though they are

close to the prolate symmetric top limit.[3] Their rotational spectra, typically studied in the

microwave region, provide highly precise rotational constants, which in turn are used to

determine their molecular structures with great accuracy.

Table 3: Ground State Rotational Constants (cm⁻¹) of Formaldehyde and Thioformaldehyde

Constant Formaldehyde (H₂CO) Thioformaldehyde (H₂CS)

A 9.405 9.896

B 1.295 1.177

C 1.134 1.050

Electronic Spectroscopy
The electronic spectra of these molecules are marked by a weak n → π* transition in the near-

ultraviolet for formaldehyde and in the visible region for thioformaldehyde.[1] This red shift in

the absorption spectrum for H₂CS is a direct consequence of the lower electronegativity and

more diffuse orbitals of sulfur compared to oxygen. The first excited singlet state (Ã¹A₂) of both

molecules has a non-planar, pyramidal geometry.

Table 4: Electronic Transition Energies of Formaldehyde and Thioformaldehyde

Transition Formaldehyde (H₂CO) Thioformaldehyde (H₂CS)

Ã¹A₂ ← X¹A₁ (cm⁻¹) 28188 16395

ã³A₂ ← X¹A₁ (cm⁻¹) 25194 14530

Experimental Methodologies
A variety of high-resolution spectroscopic techniques are employed to study these molecules.

Rotational Spectroscopy
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Method: Microwave spectroscopy or Terahertz spectroscopy using backward-wave

oscillators (BWOs) or solid-state sources.

Protocol: Gaseous samples at low pressure are introduced into a long absorption cell. The

radiation is passed through the cell, and the transmitted intensity is measured by a sensitive

detector (e.g., a Schottky barrier diode). Frequency modulation and lock-in detection are

often used to enhance sensitivity. For unstable species like thioformaldehyde, it can be

produced by pyrolysis of a suitable precursor (e.g., trimethylene sulfide) immediately before

the absorption cell.[3][4]

Vibrational Spectroscopy
Method: Fourier Transform Infrared (FTIR) Spectroscopy.

Protocol: An infrared beam is passed through a gas cell containing the sample. The resulting

interferogram is then Fourier-transformed to obtain the vibrational spectrum. For high-

resolution studies, long path-length cells and low sample pressures are used to resolve the

rotational fine structure of the vibrational bands.[5]

Electronic Spectroscopy
Method: UV-Visible Absorption Spectroscopy.

Protocol: A broadband light source (e.g., a deuterium lamp for UV, a tungsten lamp for

visible) is passed through a sample cell. The transmitted light is then dispersed by a

monochromator and detected. For high-resolution work, laser-based techniques such as

cavity ring-down spectroscopy (CRDS) or laser-induced fluorescence (LIF) are employed.[6]

[7]
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Caption: Ground state molecular structures of H₂CO and H₂CS.
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Caption: Lowest electronic energy levels of H₂CO and H₂CS.
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Caption: Generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

